Home > Products > Screening Compounds P86707 > PROTAC HPK1 Degrader-1
PROTAC HPK1 Degrader-1 -

PROTAC HPK1 Degrader-1

Catalog Number: EVT-12519606
CAS Number:
Molecular Formula: C43H43N7O8
Molecular Weight: 785.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC HPK1 Degrader-1 is a novel compound designed to selectively degrade the hematopoietic progenitor kinase 1 protein, which is implicated in various immune responses and cancer pathways. This compound falls under the category of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that facilitate the ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system. PROTAC HPK1 Degrader-1 has emerged as a promising candidate for therapeutic applications in cancer immunotherapy due to its ability to modulate immune cell activity effectively.

Source and Classification

PROTAC HPK1 Degrader-1 is derived from a series of thalidomide-based PROTAC molecules that have been synthesized and evaluated for their efficacy in degrading HPK1. The classification of this compound aligns with the broader category of targeted protein degraders, which utilize a dual ligand approach to engage both the target protein and an E3 ubiquitin ligase, promoting selective degradation of the protein of interest. The specific E3 ligase targeted by PROTAC HPK1 Degrader-1 is cereblon (CRBN), known for its role in mediating protein degradation pathways .

Synthesis Analysis

The synthesis of PROTAC HPK1 Degrader-1 involves several key steps:

  1. Design: The compound was designed by linking a previously identified HPK1 inhibitor with a CRBN-binding ligand through a suitable linker. This design strategy aims to optimize the interaction between the target protein and the E3 ligase.
  2. Methods: Various synthetic methodologies were employed, including solid-phase synthesis techniques and solution-phase reactions to assemble the bifunctional molecule. The optimization process focused on enhancing physicochemical properties, such as solubility and stability, to improve bioavailability .
  3. Technical Details: The synthesis process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were utilized to confirm the structure and integrity of PROTAC HPK1 Degrader-1 .
Molecular Structure Analysis

The molecular structure of PROTAC HPK1 Degrader-1 can be described as follows:

  • Structure: The compound features a thalidomide moiety linked to a specific HPK1 inhibitor through a flexible linker that facilitates optimal spatial arrangement for effective binding.
  • Data: The molecular weight, chemical formula, and specific structural characteristics (e.g., bond types, functional groups) are critical for understanding its interaction with both HPK1 and CRBN. These details are often elucidated through X-ray crystallography or computational modeling techniques .
Chemical Reactions Analysis

The primary chemical reactions involving PROTAC HPK1 Degrader-1 include:

  • Ubiquitination Reaction: Upon binding to both HPK1 and CRBN, PROTAC facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.
  • Degradation Pathway: Following ubiquitination, HPK1 is subjected to proteolytic cleavage within the proteasome, leading to its selective degradation without affecting other cellular proteins .

These reactions highlight the catalytic nature of PROTACs, where one molecule can initiate multiple rounds of degradation.

Mechanism of Action

The mechanism of action for PROTAC HPK1 Degrader-1 involves several steps:

  1. Binding: The compound binds simultaneously to hematopoietic progenitor kinase 1 and cereblon.
  2. Ubiquitination: This binding promotes the transfer of ubiquitin moieties to HPK1 via CRBN, effectively tagging it for degradation.
  3. Degradation: The tagged protein is then recognized by the proteasome, leading to its breakdown into smaller peptides.
  4. Recycling: After facilitating degradation, PROTAC HPK1 Degrader-1 is released and can engage additional molecules of HPK1, allowing for sustained activity over time .
Physical and Chemical Properties Analysis

The physical and chemical properties of PROTAC HPK1 Degrader-1 include:

  • Physical Properties: The compound exhibits good solubility in various organic solvents, which aids in its bioavailability during therapeutic applications.
  • Chemical Properties: It possesses a defined pKa value indicating its ionization state under physiological conditions, along with stability profiles that suggest resistance to metabolic degradation .

Relevant data on these properties are crucial for determining dosage forms and delivery methods in clinical settings.

Applications

PROTAC HPK1 Degrader-1 has significant scientific uses, particularly in:

Properties

Product Name

PROTAC HPK1 Degrader-1

IUPAC Name

4-[2-[3-[4-[4-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]-3-oxopropoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C43H43N7O8

Molecular Weight

785.8 g/mol

InChI

InChI=1S/C43H43N7O8/c1-56-35-12-8-27(23-36(35)57-2)32-25-46-40-31(32)22-28(24-45-40)26-6-9-29(10-7-26)48-16-18-49(19-17-48)38(52)14-20-58-21-15-44-33-5-3-4-30-39(33)43(55)50(42(30)54)34-11-13-37(51)47-41(34)53/h3-10,12,22-25,34,44H,11,13-21H2,1-2H3,(H,45,46)(H,47,51,53)

InChI Key

ZMJDTQAJPPHMDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.